molecular formula C13H7F5O B6384177 5-(2,6-Difluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261897-77-1

5-(2,6-Difluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384177
CAS RN: 1261897-77-1
M. Wt: 274.19 g/mol
InChI Key: SLNOZCAVPQTORB-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95%) is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 282.2 g/mol, a melting point of 115-125°C, and a boiling point of 250-260°C. 5-DFPT-95% is a highly reactive compound due to its electron-rich aromatic ring system and is therefore used in a variety of scientific applications. In

Mechanism of Action

The mechanism of action of 5-DFPT-95% is not yet fully understood. However, it is believed to act as an electron-rich aromatic ring system, which can interact with other molecules to form a variety of different compounds. This interaction is thought to be responsible for the catalytic activity of 5-DFPT-95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFPT-95% are still being studied. However, it is believed that the compound may have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been suggested that 5-DFPT-95% may have a role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-DFPT-95% in laboratory experiments include its high reactivity, high yields of desired products, and its ability to catalyze a variety of reactions. Additionally, the compound is relatively stable and has a low toxicity. However, there are some limitations to using 5-DFPT-95% in laboratory experiments, such as its sensitivity to moisture and oxygen, its tendency to form by-products, and its potential to form undesired side reactions.

Future Directions

There are a number of potential future directions for 5-DFPT-95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into the synthesis of 5-DFPT-95% and its potential uses in the synthesis of polymers and other organic compounds is warranted. Finally, further research into the advantages and limitations of using 5-DFPT-95% in laboratory experiments is needed.

Synthesis Methods

5-DFPT-95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,6-difluorophenol with trifluoromethanesulfonic anhydride, followed by hydrolysis of the resulting trifluoromethylated product. This method is highly efficient and produces high yields of the desired product. Other methods for the synthesis of 5-DFPT-95% include the reaction of 2,6-difluorophenol with trifluoromethanesulfonyl chloride and the reaction of 2,6-difluorophenol with trifluoromethanesulfonic acid.

Scientific Research Applications

5-DFPT-95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and esters. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 5-DFPT-95% has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

properties

IUPAC Name

3-(2,6-difluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-10-2-1-3-11(15)12(10)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNOZCAVPQTORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686586
Record name 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Difluorophenyl)-3-trifluoromethylphenol

CAS RN

1261897-77-1
Record name 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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